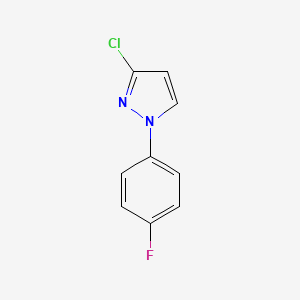![molecular formula C12H12BrClN2O2 B14039000 6'-Bromo-8'-chloro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B14039000.png)
6'-Bromo-8'-chloro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Bromo-8’-chloro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione is a complex organic compound characterized by its unique spiro structure This compound features a cyclohexane ring fused with an imidazo[1,5-a]pyridine ring system, with bromine and chlorine substituents at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-8’-chloro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazo[1,5-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,5-a]pyridine ring system.
Introduction of Halogens: Bromine and chlorine atoms are introduced through halogenation reactions using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts or under UV light.
Spirocyclization: The final step involves the formation of the spiro linkage between the cyclohexane and imidazo[1,5-a]pyridine rings. This can be achieved through intramolecular cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6’-Bromo-8’-chloro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Cyclization and Ring-Opening: The spiro structure allows for potential cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
6’-Bromo-8’-chloro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6’-Bromo-8’-chloro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione involves its interaction with specific molecular targets and pathways. The presence of halogens and the spiro structure may allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 6’-Bromo-1’H-spiro[cyclohexane-1,2’-pyrido[2,3-d]pyrimidin]-4’(3’H)-one
- 6’-Bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione
Uniqueness
Compared to similar compounds, 6’-Bromo-8’-chloro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione stands out due to its unique combination of halogens and spiro structure
Propiedades
Fórmula molecular |
C12H12BrClN2O2 |
|---|---|
Peso molecular |
331.59 g/mol |
Nombre IUPAC |
6-bromo-8-chlorospiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione |
InChI |
InChI=1S/C12H12BrClN2O2/c13-7-6-8(14)9-10(17)15-12(16(9)11(7)18)4-2-1-3-5-12/h6H,1-5H2,(H,15,17) |
Clave InChI |
DDNRPKSPICFQDZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)NC(=O)C3=C(C=C(C(=O)N23)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


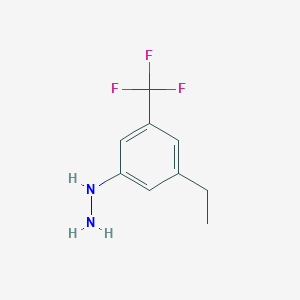
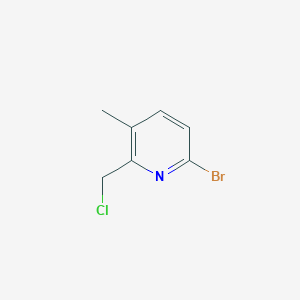
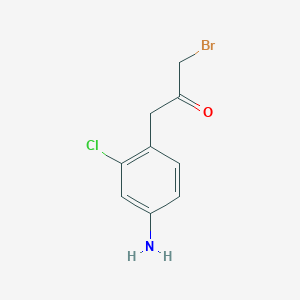

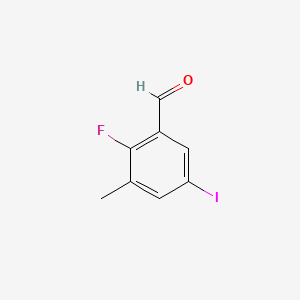
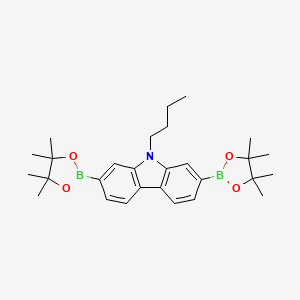
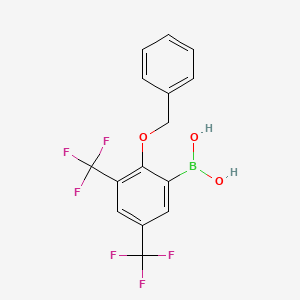
![2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B14038966.png)
![Bicyclo[2.1.1]hexan-1-ol](/img/structure/B14038969.png)



